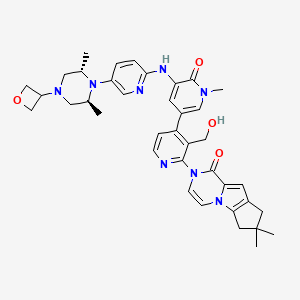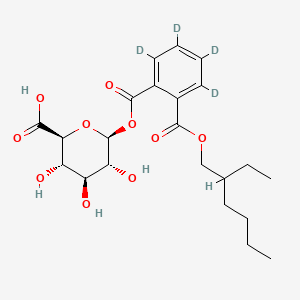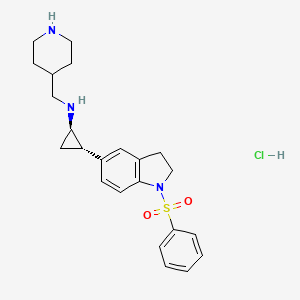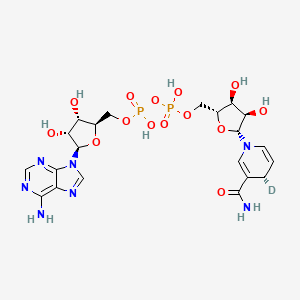
(S)-NADH-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-NADH-d1, also known as (S)-Nicotinamide Adenine Dinucleotide (reduced form), is a coenzyme found in all living cells. It plays a crucial role in the biochemical processes of energy production and cellular respiration. This compound is the stereoisomer of NADH, which is involved in redox reactions, transferring electrons from one molecule to another.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-NADH-d1 typically involves the reduction of NAD+ (Nicotinamide Adenine Dinucleotide) using a suitable reducing agent. One common method is the enzymatic reduction using alcohol dehydrogenase in the presence of ethanol. The reaction conditions include maintaining a pH of around 7.5 and a temperature of 25°C to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzyme responsible for the reduction of NAD+ to this compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-NADH-d1 primarily undergoes redox reactions, where it acts as an electron donor. It can be oxidized back to NAD+ in the presence of an oxidizing agent. Additionally, it can participate in substitution reactions where the nicotinamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include molecular oxygen, hydrogen peroxide, and various metal catalysts. The reactions are typically carried out under mild conditions, with a pH range of 6-8 and temperatures between 20-30°C.
Major Products
The major product formed from the oxidation of this compound is NAD+, which is essential for various metabolic pathways. In substitution reactions, the products depend on the specific reagents used and the functional groups introduced.
科学研究应用
(S)-NADH-d1 has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: It plays a critical role in cellular respiration and energy production, making it a key molecule in studies related to metabolism and bioenergetics.
Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, chronic fatigue syndrome, and cardiovascular conditions.
Industry: It is used in the production of biofuels and in biotechnological processes for the synthesis of value-added chemicals.
作用机制
(S)-NADH-d1 exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various acceptor molecules, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in the electron transport chain, such as complex I (NADH:ubiquinone oxidoreductase) in mitochondria. This transfer of electrons is crucial for the production of ATP, the primary energy currency of the cell.
相似化合物的比较
Similar Compounds
NADH: The non-stereoisomeric form of (S)-NADH-d1, involved in similar biochemical processes.
NADPH: Nicotinamide Adenine Dinucleotide Phosphate (reduced form), which is primarily involved in anabolic reactions and acts as a reducing agent in biosynthetic pathways.
FADH2: Flavin Adenine Dinucleotide (reduced form), another coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interaction with enzymes and other molecules. This stereoisomeric form may exhibit different kinetic properties and binding affinities compared to its non-stereoisomeric counterpart, NADH.
属性
分子式 |
C21H29N7O14P2 |
|---|---|
分子量 |
666.4 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0 |
InChI 键 |
BOPGDPNILDQYTO-SXZUMVRDSA-N |
手性 SMILES |
[H][C@@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
规范 SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



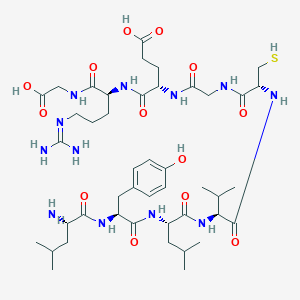
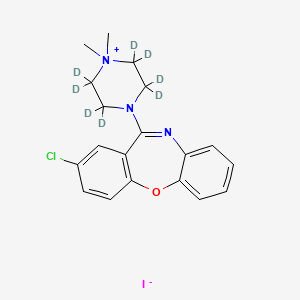
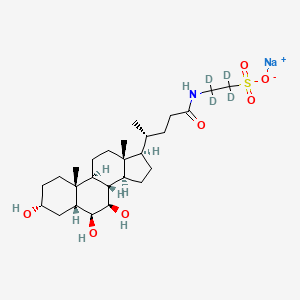

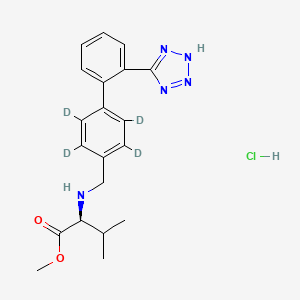
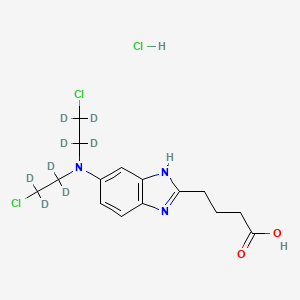

octadec-9-enamide](/img/structure/B12412110.png)
